molecular formula C24H24N4O4 B10798734 3-((4-(5-(3-Cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)propanoic acid

3-((4-(5-(3-Cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)propanoic acid

Cat. No.: B10798734
M. Wt: 432.5 g/mol
InChI Key: WNDDDFYFTSGSEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP-001 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the indene derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of RP-001 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

RP-001 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RP-001 can yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

RP-001 has a wide range of scientific research applications, including:

Mechanism of Action

RP-001 exerts its effects by binding to the S1P1 receptor, leading to its internalization and polyubiquitination. This process sequesters lymphocytes within their secondary tissues and prevents the infiltration of immune cells into the central nervous system, thereby reducing the immune response. The modulation of the S1P1 receptor also impacts various cellular functions, including anti-inflammatory and anti-apoptotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RP-001

RP-001 is unique due to its high selectivity and potency for the S1P1 receptor, with minimal activity on other S1P receptors. This selectivity reduces potential side effects and enhances its therapeutic efficacy .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid

InChI

InChI=1S/C24H24N4O4/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30)

InChI Key

WNDDDFYFTSGSEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N

Origin of Product

United States

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